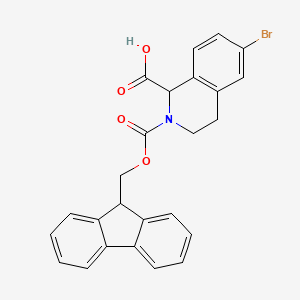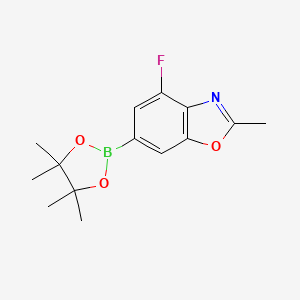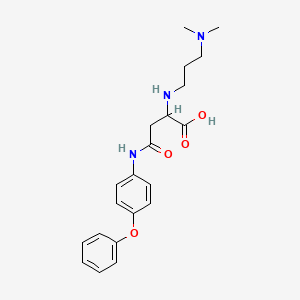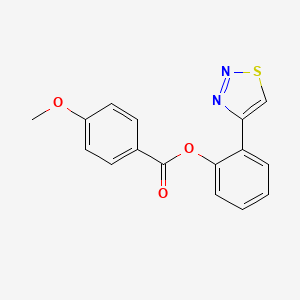![molecular formula C12H14N2O2 B2722880 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole CAS No. 1275362-21-4](/img/structure/B2722880.png)
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole, also known as DMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DMP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in different cellular processes. 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been shown to exhibit various biochemical and physiological effects such as:
1. Decreased inflammation: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been reported to decrease inflammation by inhibiting the production of pro-inflammatory cytokines.
2. Increased antioxidant activity: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been shown to increase antioxidant activity by scavenging free radicals.
3. Apoptosis induction: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been reported to induce apoptosis in cancer cells by activating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole exhibits high potency against various bacterial and fungal strains.
2. Low toxicity: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been reported to exhibit low toxicity in animal models.
3. Easy synthesis: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can be synthesized using simple and cost-effective methods.
Some of the limitations of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole include:
1. Limited solubility: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has limited solubility in water, which can affect its bioavailability.
2. Lack of clinical trials: There is a lack of clinical trials on the safety and efficacy of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole in humans.
3. Limited research: There is limited research on the long-term effects of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole on human health.
Zukünftige Richtungen
There are several future directions for the research on 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole. Some of the future directions include:
1. Clinical trials: Conducting clinical trials to determine the safety and efficacy of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole in humans.
2. Structural modification: Synthesizing and testing structurally modified derivatives of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole to improve its potency and bioavailability.
3. Combination therapy: Investigating the potential of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole in combination with other drugs for the treatment of various diseases.
4. Nanoparticle formulation: Developing nanoparticle formulations of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole to improve its solubility and bioavailability.
Conclusion:
In conclusion, 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can be synthesized using different methods, and its mechanism of action has been extensively studied. 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been shown to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole, which can lead to the development of novel drugs and therapies for various diseases.
Synthesemethoden
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can be synthesized using different methods such as the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate followed by reaction with methyl iodide, or by the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate followed by reaction with acetic anhydride. The purity of the synthesized 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been used in various scientific research applications such as:
1. Antimicrobial activity: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anticancer activity: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
4. Antioxidant activity: 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has been reported to possess antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-4-10(8-12(11)16-2)9-14-7-3-6-13-14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJTZNRVXFNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)



![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)
![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)